molecular formula C10H18O3 B3111602 trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid CAS No. 183996-92-1

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

Cat. No.: B3111602
CAS No.: 183996-92-1
M. Wt: 186.25
InChI Key: AVMLEZXKTFPIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a derivative of cyclohexanecarboxylic acid, characterized by the presence of a hydroxy group and a methyl group on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid . The reaction conditions include the use of a palladium catalyst under a hydrogen atmosphere. The process can be optimized by controlling the temperature and pressure to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process is similar to the laboratory synthesis but scaled up to handle larger quantities of reactants and catalysts. The reaction is monitored to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities. It is used in research to understand its interactions with biological molecules and its effects on cellular processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development due to its unique chemical structure and reactivity .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other high-value products .

Mechanism of Action

The mechanism of action of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The hydroxy group and the carboxylic acid group allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is unique due to the presence of both a hydroxy group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMLEZXKTFPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
Reactant of Route 3
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
Reactant of Route 4
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
Reactant of Route 6
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.